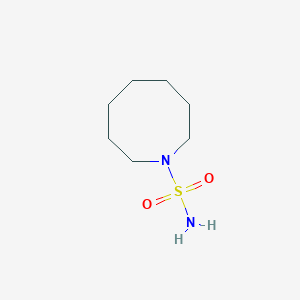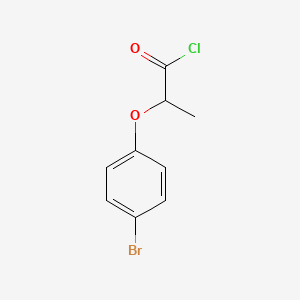
2-(4-Bromophenoxy)propanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Bromophenoxy)propanoyl chloride” is a chemical compound with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenoxy)propanoyl chloride” consists of a propanoyl group (a three-carbon chain with a carbonyl group at one end) attached to a bromophenoxy group (a phenyl ring with a bromine atom and an oxygen atom attached) .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis : Percec, Chu, and Kawasumi (1994) described the synthesis of AB2 monomers and subsequent formation of hyperbranched polymers using a phase-transfer-catalyzed polyetherification process. This method involved the use of bromoalkanes, benzyl chloride, or allyl chloride for alkylation, indicating potential applications in the development of novel polymers with varied properties (Percec, Chu, & Kawasumi, 1994).
Antioxidant and Biofilm Inhibition : Sheikh et al. (2021) synthesized a series of benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides and evaluated their antioxidant and biofilm inhibition properties. This research suggests potential applications in addressing bacterial biofilms and oxidative stress (Sheikh, Zia-ur-Rehman, Imran, & Mahmood, 2021).
Selective Chemical Reactions : Ramesh, Bhat, and Chandrasekaran (2005) investigated the use of propargyloxycarbonyl chloride for protecting hydroxyl and amino functionalities, demonstrating its utility in selective chemical reactions, particularly in the synthesis of complex organic molecules (Ramesh, Bhat, & Chandrasekaran, 2005).
Water Treatment and Environmental Chemistry : Luo et al. (2019) explored the oxidation kinetics of bromophenols during water treatment processes, highlighting the reactivity of these compounds in environmental contexts. This research is relevant for understanding the behavior of such compounds in water treatment and their environmental impact (Luo, Gao, Wu, Jiang, Liu, Zhou, & Ma, 2019).
Organic Synthesis : Çil and Arslan (2009) synthesized novel oxime-cyclophosphazene compounds, demonstrating the versatility of 2-(4-Bromophenoxy)propanoyl chloride in the formation of complex organic structures. This research could have implications in various fields of organic chemistry (Çil & Arslan, 2009).
Muscle Chloride Channel Conductance : Carbonara et al. (2001) investigated the effects of aryloxyalkyl group introduction on muscle chloride channel conductance. This study provides insights into the potential biomedical applications of such compounds (Carbonara, Fracchiolla, Loiodice, Tortorella, Conte-Camerino, De Luca, & Liantonio, 2001).
Safety And Hazards
The safety data sheet for a similar compound, “4-(4-Bromophenoxy)benzoic acid”, indicates that it’s harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects . It’s important to handle “2-(4-Bromophenoxy)propanoyl chloride” with appropriate safety precautions.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)propanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMKCZJMSGRBSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)propanoyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1372757.png)
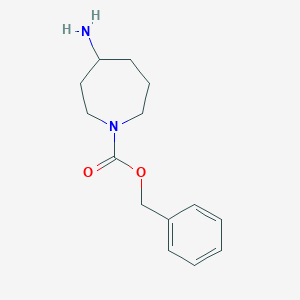
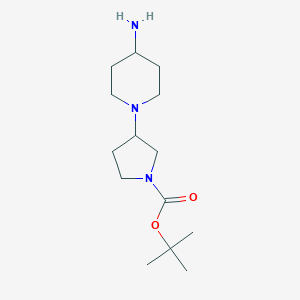
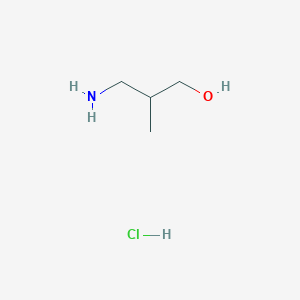
![[1-(4-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1372763.png)
![3-{[(2-Ethylhexyl)oxy]methyl}aniline](/img/structure/B1372766.png)
![3-[(3-Aminophenyl)amino]benzonitrile](/img/structure/B1372768.png)
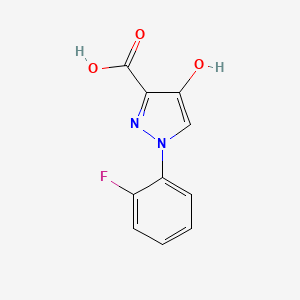


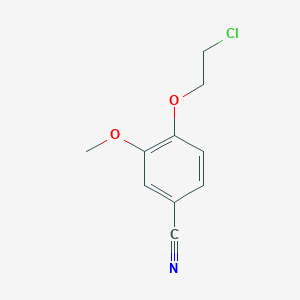
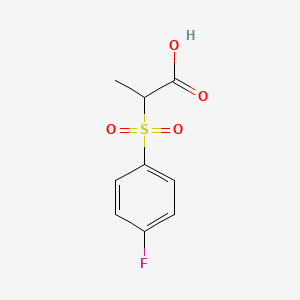
![3-{[(3-Methylcyclohexyl)oxy]methyl}aniline](/img/structure/B1372777.png)
